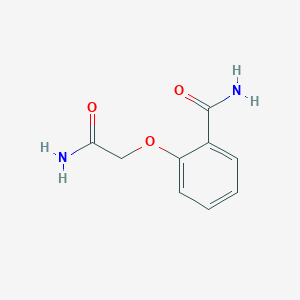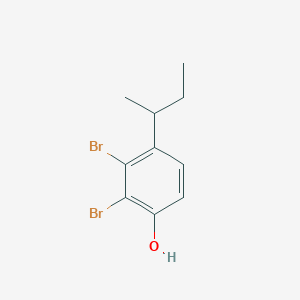
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone typically involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2). This reaction yields 2,4-substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone can be compared with other similar compounds, such as:
1-phenyl-1,2,3,4-tetrahydro-isoquinoline: Another quinoline derivative with similar biological activities.
2,4-substituted tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other quinoline derivatives.
特性
CAS番号 |
89409-15-4 |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC名 |
phenyl-(1-phenyl-6,7-dihydro-5H-quinolin-8-yl)methanone |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18)20-15-7-11-17-12-8-16-23(21(17)20)19-13-5-2-6-14-19/h1-6,8-10,12-14,16H,7,11,15H2 |
InChIキー |
PVMZYCOMDREPHP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CN(C2=C(C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
